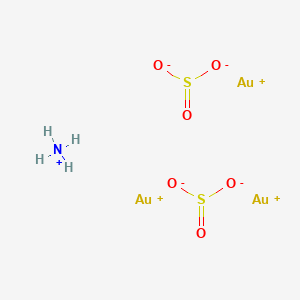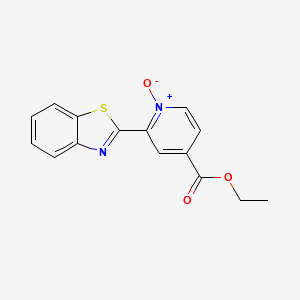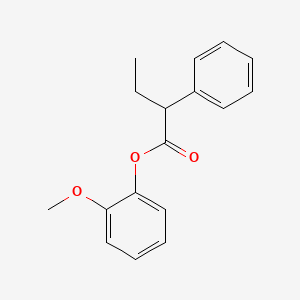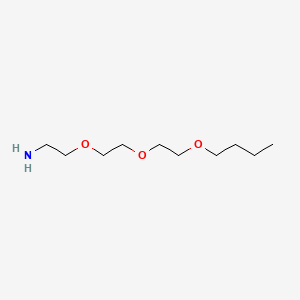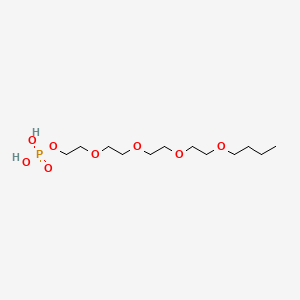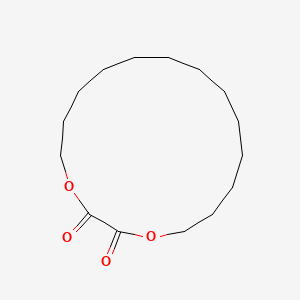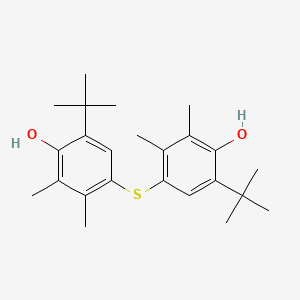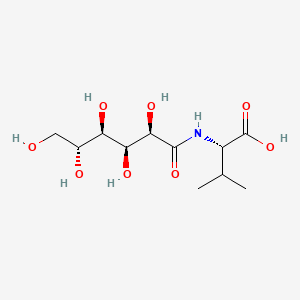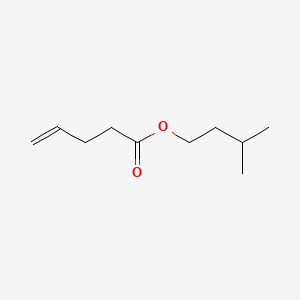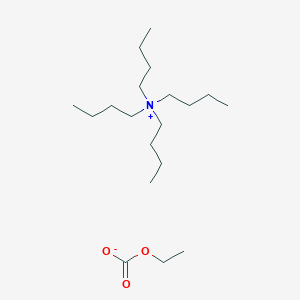
ethyl carbonate;tetrabutylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl carbonate and tetrabutylazanium are two distinct compounds that, when combined, form a unique chemical entity. Ethyl carbonate is an ester of carbonic acid and ethanol, commonly used as a solvent and intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl carbonate can be synthesized through the reaction of ethanol with phosgene or by transesterification of dimethyl carbonate with ethanol . The reaction conditions typically involve the use of a base catalyst and moderate temperatures.
Tetrabutylazanium is usually prepared by the quaternization of tributylamine with an alkyl halide, such as butyl bromide . The reaction is carried out in an organic solvent like acetonitrile or dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of ethyl carbonate often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to recycle unreacted starting materials .
Tetrabutylazanium is produced on an industrial scale using similar quaternization reactions, with careful control of reaction parameters to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and aminolysis . Common reagents used in these reactions include water, alcohols, and amines, respectively. The major products formed are ethanol, different esters, and amides.
Tetrabutylazanium participates in alkylation, oxidation, reduction, and esterification reactions . It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. Common reagents include alkyl halides, oxidizing agents, reducing agents, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl carbonate is widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers . It serves as a solvent in various organic reactions and as an intermediate in the production of other chemicals.
Tetrabutylazanium is employed as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve . It is also used in the preparation of bioactive heterocycles and as a co-catalyst in coupling reactions .
Wirkmechanismus
Ethyl carbonate acts primarily as a solvent and intermediate, facilitating the dissolution and reaction of various compounds . Its mechanism of action involves the stabilization of transition states and intermediates during chemical reactions.
Tetrabutylazanium functions as a phase-transfer catalyst by transferring anionic reactants from the aqueous phase to the organic phase . This enhances the reactivity of the anionic species and increases the overall reaction rate. The molecular targets include various organic and inorganic reactants, and the pathways involve the formation of ion pairs and transition states.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester used as a solvent and intermediate in organic synthesis.
Tetraethylammonium: A quaternary ammonium cation similar to tetrabutylazanium, used in various chemical reactions.
Uniqueness
Ethyl carbonate is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and polymers . Tetrabutylazanium stands out for its efficiency as a phase-transfer catalyst and its ability to facilitate a wide range of organic reactions .
Conclusion
Ethyl carbonate and tetrabutylazanium are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Their unique properties and reactivity make them valuable tools in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
478796-04-2 |
|---|---|
Molekularformel |
C16H36N.C3H5O3 C19H41NO3 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
ethyl carbonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-6-3(4)5/h5-16H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI-Schlüssel |
LJQWWEWGJVYPQX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCOC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
